

A Technical Guide to the Chemical and Physical Properties of Deuterated Adipic Acid

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Compound of Interest

Compound Name: Adipic acid-d8

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of deuterated adipic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and metabolic research, offering detailed data, experimental insights, and logical workflows.

Core Chemical and Physical Properties

Deuterium-labeled compounds, such as deuterated adipic acid, are powerful tools in metabolic research, mechanistic studies, and as internal standards for quantitative analysis.^[1] The substitution of hydrogen with deuterium atoms can influence the pharmacokinetic and metabolic profiles of molecules.^[1] This section details the key physical and chemical properties of various deuterated and non-deuterated forms of adipic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for different isotopologues of adipic acid.

Table 1: General Properties of Adipic Acid and its Deuterated Analogues

| Property | Adipic Acid | Adipic acid-d10 | Adipic acid-2,2,5,5-d4 | Adipic acid-3,3,4,4-d4 |
|-------------------|--|---|---|---|
| Molecular Formula | C ₆ H ₁₀ O ₄ [2][3] | C ₆ D ₁₀ O ₄ | C ₆ H ₆ D ₄ O ₄ [2] | C ₆ H ₆ D ₄ O ₄ |
| Molecular Weight | 146.14 g/mol [3] | 156.20 g/mol [4] | 150.17 g/mol [2] | 150.17 g/mol [5] |
| CAS Number | 124-04-9[3] | 25373-21-1[4] | 19031-55-1[2] | 121311-78-2[5] |
| Appearance | White crystalline solid[3][6] | Solid[4] | - | - |
| Isotopic Purity | - | 98 atom % D[4] | - | 98%[5] |

Table 2: Thermal and Density Properties

| Property | Adipic Acid | Adipic acid-d10 |
|---------------|-----------------------------|----------------------|
| Melting Point | 152.1 °C[3] | 151-154 °C[4] |
| Boiling Point | 337.5 °C[3] | 265 °C / 100 mmHg[4] |
| Density | 1.360 g/cm ³ [3] | - |
| Flash Point | 196 °C[7] | - |

Table 3: Solubility Data

| Solvent | Adipic Acid Solubility | Adipic acid-d10 Solubility |
|----------|--|---|
| Water | 14 g/L (10 °C), 24 g/L (25 °C), 1600 g/L (100 °C)[3] | H ₂ O: 2.86 mg/mL (18.31 mM; requires sonication)[1] |
| DMSO | - | 100 mg/mL (640.20 mM; requires sonication)[1] |
| Methanol | Very soluble[3] | - |
| Ethanol | Very soluble[3] | - |
| Acetone | Soluble[3] | - |

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization of deuterated compounds. While specific spectra for deuterated adipic acid are not widely published, the principles of how deuteration affects these spectra are well-understood.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** In ^1H NMR, the signals corresponding to the deuterated positions will be absent. In ^{13}C NMR, the carbons directly bonded to deuterium will show a characteristic multiplet splitting due to C-D coupling and a slight upfield shift. For non-deuterated adipic acid, the ^1H NMR spectrum shows two main signals for the methylene protons around 1.5-2.2 ppm and a broad signal for the carboxylic acid protons around 11-12 ppm.[8] The ^{13}C NMR spectrum displays a peak for the carbonyl carbon around 170-180 ppm and peaks for the methylene carbons between 25-30 ppm.[8]
- **Infrared (IR) Spectroscopy:** The C-D stretching vibrations will appear at a lower frequency (around $2100\text{-}2250\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $2850\text{-}3000\text{ cm}^{-1}$). The O-D stretch of a deuterated carboxylic acid will also shift to a lower frequency compared to the O-H stretch. The IR spectrum of adipic acid is characterized by a very broad O-H stretch from the hydrogen-bonded carboxylic acid groups from approximately 2400 to 3600 cm^{-1} and a strong carbonyl (C=O) stretch around 1700 cm^{-1} .[9]
- **Mass Spectrometry (MS):** The molecular ion peak in the mass spectrum will be shifted by the number of deuterium atoms incorporated. For example, Adipic acid-d₁₀ will have a mass shift of $M+10$.[4] The fragmentation pattern may also be altered, providing insights into the position of the deuterium labels.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of deuterated adipic acid are crucial for its application in research.

Synthesis of Deuterated Adipic Acid

The synthesis of deuterated adipic acid can be achieved through various methods. One common approach involves the deuteration of precursors followed by chemical synthesis. For example, a general strategy for synthesizing deuterated oleic acid involved the deuteration of azelaic acid and nonanoic acid using hydrothermal H/D exchange reactions catalyzed by a

metal, followed by a Wittig reaction to introduce the double bond.[10] A similar strategy could be adapted for saturated dicarboxylic acids like adipic acid.

A general industrial synthesis of adipic acid involves the oxidation of a mixture of cyclohexanone and cyclohexanol (known as KA oil) with nitric acid.[3][11] To produce deuterated adipic acid, one could start with deuterated cyclohexane.

General Protocol for Oxidation of Cyclohexene to Adipic Acid:

This protocol describes a non-industrial, lab-scale synthesis from cyclohexene, which can be adapted using a deuterated starting material.[12]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine cyclohexene, a phase transfer catalyst (e.g., Aliquat 336), sodium tungstate dihydrate, and hydrogen peroxide.[12]
- **Reflux:** Heat the mixture under reflux for a specified period. The phase transfer catalyst facilitates the transfer of the tungstate oxidant into the organic phase where the reaction occurs.[12]
- **Workup:** After cooling, the product will precipitate. The solid is then collected by vacuum filtration.[12]
- **Purification:** The crude adipic acid is purified by recrystallization from hot water.[12]
- **Characterization:** The final product is characterized by melting point determination and IR spectroscopy.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of deuterated fatty acids and their metabolites.[13]

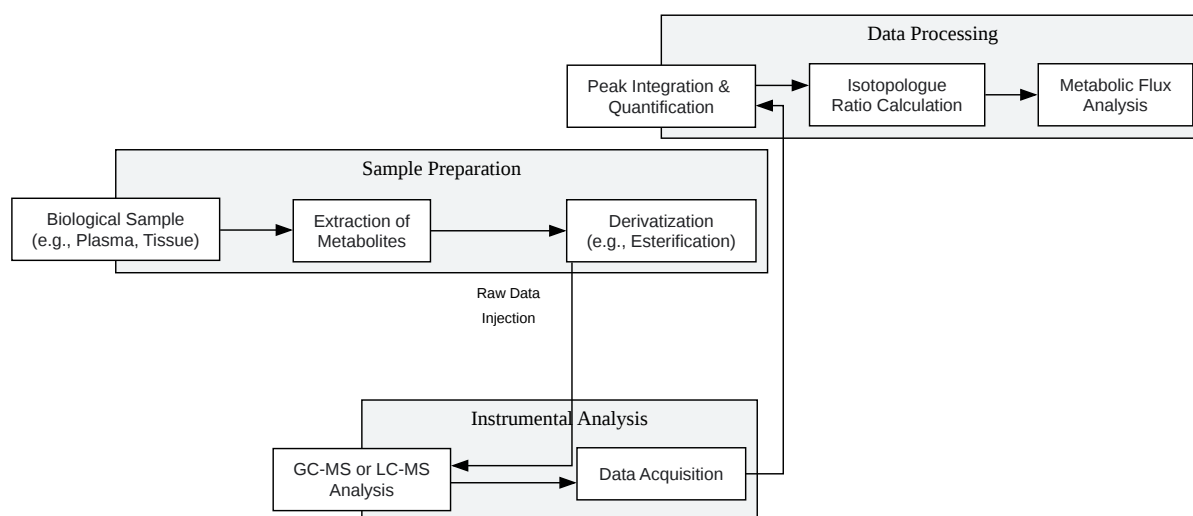
General Protocol for GC-MS Analysis:

- **Sample Preparation:** Samples containing deuterated adipic acid are extracted and derivatized to increase their volatility for GC analysis. A common derivatization is esterification to form methyl esters using diazomethane or other reagents.^[7]
- **Internal Standard:** A known amount of a different deuterated standard can be added for accurate quantification.
- **GC Separation:** The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the column stationary phase.
- **MS Detection:** The separated components are introduced into a mass spectrometer. The instrument is operated in a mode that allows for the detection and quantification of the specific ions corresponding to the deuterated and non-deuterated forms of the adipic acid derivative.

Mandatory Visualizations

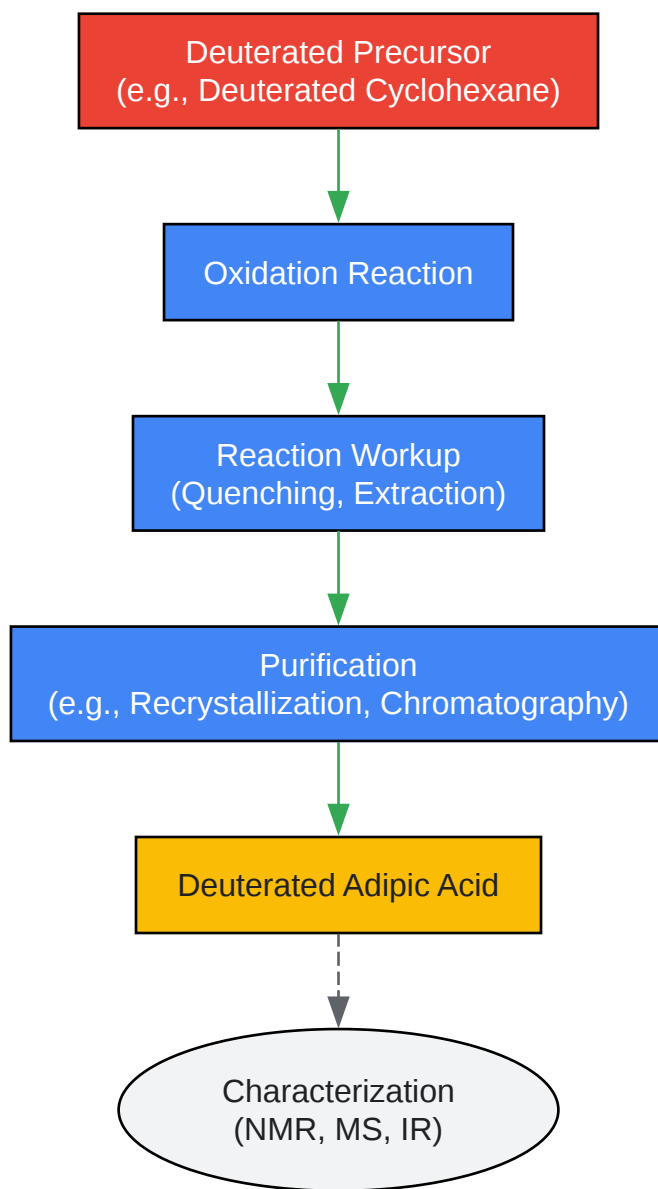
Diagrams of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the use of deuterated adipic acid.



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Caption: General experimental workflow for the analysis of deuterated compounds.



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Caption: General synthesis approach for deuterated organic acids.

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